![molecular formula C12H9NO4S B1505444 (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone CAS No. 66938-50-9](/img/structure/B1505444.png)
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
Overview
Description
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a thiophene ring, such as this one, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Thiophene derivatives have been reported to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of action
Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biological Activity
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of substituted thiophenes with appropriate aryl ketones. The method utilized often includes electrophilic aromatic substitution or coupling reactions that yield the desired product with good yields and purity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms. Below are some key findings:
Anticancer Activity
- Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to this compound significantly inhibit tumor growth in xenograft models. For example, derivatives with similar structural motifs showed IC50 values ranging from 2.6 to 18 nM across various cancer cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The compound appears to interact with microtubules, acting through the colchicine site of tubulin. This interaction disrupts microtubule polymerization, which is crucial for cancer cell division and proliferation .
- Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase, further contributing to their antiproliferative activity .
Structure-Activity Relationship (SAR)
The positioning of substituents on the phenyl and thiophene rings plays a significant role in modulating biological activity. For instance:
- Methoxy Group Positioning : The presence and position of methoxy groups on the phenyl ring have been correlated with increased potency against cancer cells . Compounds with methoxy groups at specific positions demonstrated enhanced binding affinity to target proteins involved in cell cycle regulation.
Case Study 1: In Vivo Efficacy
A study conducted on a series of thiophene derivatives, including this compound, revealed substantial tumor growth inhibition in human osteosarcoma xenograft models. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer properties of related compounds. It was found that these compounds selectively inhibit telomerase activity in cancer cells, which is pivotal for maintaining telomere length and cellular immortality . This suggests that this compound may also exert effects beyond mere cytotoxicity.
Data Summary Table
Biological Activity | IC50 Values (nM) | Mechanism |
---|---|---|
Antiproliferative | 2.6 - 18 | Microtubule disruption |
Telomerase Inhibition | Not specified | Telomere maintenance interference |
Cell Cycle Arrest | Not specified | G2/M phase arrest |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, making it a candidate for further investigation.
Case Study: Anticancer Activity
Recent studies have demonstrated that (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone exhibits significant cytotoxic effects on cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction |
A549 | 12.8 | CDK inhibition |
HCT116 | 10.5 | PARP inhibition |
These findings suggest that the compound may induce apoptosis and inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerases (PARPs) .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Condensation Reactions : The reaction of thiophene derivatives with substituted phenyl ketones.
- Electrophilic Substitution : Utilizing electrophiles to introduce functional groups onto the aromatic rings.
These synthetic strategies are critical for producing derivatives that may have enhanced biological activity or novel properties .
Material Science
In material science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Properties and Applications
The compound's thiophene moiety contributes to its electronic characteristics, making it suitable for use in organic electronic devices. Research is ongoing to explore its effectiveness in improving charge transport and stability in organic solar cells .
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFHFJAGCNLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705220 | |
Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-50-9 | |
Record name | (4-Methoxy-3-nitrophenyl)-2-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66938-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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